4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one
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Overview
Description
4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one is a compound that belongs to the class of hydroxyquinolines This compound is characterized by the presence of a hydroxy group attached to a quinoline ring, which is further connected to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydroquinoline with butanone in the presence of a suitable catalyst. The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoline ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar structure with an ethanone moiety instead of butanone.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a chloro and methoxy group, showing different reactivity and applications.
Uniqueness
4-Hydroxy-1-(1,2,3,4-tetrahydroquinolin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and butanone moieties provide versatility in chemical reactions and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-4-hydroxybutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-10-4-8-13(16)14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7,15H,3-4,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMKJJBKMLLNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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